Ethyl 2-methyl-2-(2-piperidyl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(2-piperidyl)propanoate is an ester compound that belongs to the class of organic compounds known as carboxylic acid esters. Esters are widely recognized for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(2-piperidyl)propanoate can be synthesized through the esterification of 2-methyl-2-(2-piperidyl)propanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anhydrous ethanol and a suitable acid catalyst under controlled temperature and pressure conditions ensures the efficient production of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(2-piperidyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 2-methyl-2-(2-piperidyl)propanoic acid and ethanol.
Reduction: 2-methyl-2-(2-piperidyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(2-piperidyl)propanoate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(2-piperidyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The piperidine ring can also participate in binding interactions with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpropanoate: Similar ester structure but lacks the piperidine ring.
Ethyl 2-methyl-2-(2-pyridyl)propanoate: Contains a pyridine ring instead of a piperidine ring.
Ethyl 2-methyl-2-(2-morpholinyl)propanoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Ethyl 2-methyl-2-(2-piperidyl)propanoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-methyl-2-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h9,12H,4-8H2,1-3H3 |
InChI Key |
FZTRQBKCABFHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCCCN1 |
Origin of Product |
United States |
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